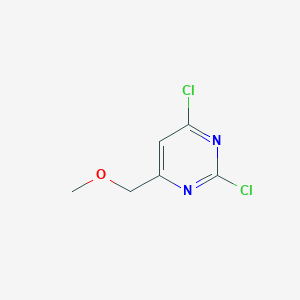

2,4-Dichloro-6-(methoxymethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-(methoxymethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-11-3-4-2-5(7)10-6(8)9-4/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMJLIICWASYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693762 | |

| Record name | 2,4-Dichloro-6-(methoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037543-27-3 | |

| Record name | 2,4-Dichloro-6-(methoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dichloro-6-(methoxymethyl)pyrimidine CAS number

An In-Depth Technical Guide to 2,4-Dichloro-6-(methoxymethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Scaffold

This compound, identified by the CAS Number 1037543-27-3 , is a key heterocyclic building block in modern medicinal chemistry.[1] Its pyrimidine core is a privileged scaffold, found in the fundamental structures of DNA and RNA, and has been leveraged by chemists to develop a multitude of therapeutic agents.[2] This guide provides a detailed overview of its chemical properties, reactivity, synthetic applications, and safe handling protocols, offering field-proven insights for its effective use in research and drug development. The strategic placement of two distinct chlorine atoms and a methoxymethyl group provides a platform for sequential, regioselective functionalization, making it an invaluable intermediate for constructing complex molecular architectures, particularly in the realm of kinase inhibitor discovery.

Physicochemical and Structural Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature, and its key characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 1037543-27-3 | [1] |

| Molecular Formula | C₆H₆Cl₂N₂O | [1] |

| Molecular Weight | 193.03 g/mol | [1] |

| SMILES | COCC1=CC(=NC(=N1)Cl)Cl | [1] |

| Purity | Typically ≥98% | [1] |

| Topological Polar Surface Area (TPSA) | 35.01 Ų | [1] |

| LogP | 1.9298 | [1] |

Core Reactivity: A Tale of Two Chlorines

The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms at the C2 and C4 positions. This selectivity is the cornerstone of its application as a versatile building block. The pyrimidine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr), which is the primary pathway for its functionalization.

Generally, for 2,4-dichloropyrimidine systems, the chlorine at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[3][4] This phenomenon is governed by fundamental electronic principles:

-

Stabilization of the Meisenheimer Intermediate: Attack at the C4 position allows the negative charge of the intermediate (the Meisenheimer complex) to be delocalized onto the N1 nitrogen atom, a highly stabilizing resonance structure. Attack at the C2 position allows delocalization to N1 and N3, but the C4 pathway is generally favored.[5]

-

Frontier Molecular Orbital (FMO) Theory: The Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring typically has a larger coefficient at the C4 and C6 positions compared to the C2 position.[5] This indicates that the C4 position is the more electrophilic site and thus the preferred target for nucleophilic attack.

The presence of the methoxymethyl group at C6, being a weakly electron-donating group, subtly modulates this reactivity but does not typically reverse the inherent C4 preference. This allows for a controlled, stepwise synthesis where the C4 position can be selectively functionalized first, followed by a subsequent, often more forcing, reaction at the C2 position.

Caption: Regioselectivity in SNAr reactions of the dichloropyrimidine core.

Synthetic Applications in Drug Discovery

The dichloropyrimidine scaffold is a cornerstone in the development of targeted therapies, especially kinase inhibitors. Derivatives of the closely related 2,4-dichloro-6-methylpyrimidine have been successfully designed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer (NSCLC).[6] The pyrimidine core acts as a hinge-binding motif, a critical interaction for anchoring the inhibitor within the ATP-binding pocket of the kinase.

The synthetic utility of this compound allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. A typical synthetic strategy involves:

-

Selective C4 Amination: An initial SNAr reaction with a desired amine to install a key pharmacophoric element.

-

C2 Functionalization: A subsequent reaction at the C2 position, often via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) or another SNAr, to introduce a second group that can modulate solubility or target specific pockets of the enzyme.[3]

Experimental Protocol: Selective C4 Amination

This protocol describes a representative, self-validating procedure for the selective substitution at the C4 position.

Objective: To synthesize 2-chloro-6-(methoxymethyl)-N-phenylpyrimidin-4-amine from this compound and aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

2-Propanol (or another suitable high-boiling solvent)

-

Ethyl acetate, Hexanes (for chromatography)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.

-

Solvent and Reagents: Add 2-propanol to dissolve the starting material. Sequentially add aniline followed by DIPEA.

-

Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to afford the pure product.

Caption: Experimental workflow for a selective C4 amination reaction.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.[1]

-

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[1]

-

Signal Word: Danger.[1]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles.[7]

-

Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[7]

-

Storage: Store at -20°C in a tightly sealed container, away from moisture and oxidizing agents.[1]

Conclusion

This compound is a high-value intermediate for drug discovery and chemical synthesis. Its well-defined regiochemical reactivity allows for the controlled and predictable construction of complex, substituted pyrimidines. By understanding the principles of its SNAr chemistry and adhering to strict safety protocols, researchers can effectively leverage this compound to build novel molecular entities with significant therapeutic potential.

References

-

Gong, Y., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, e2300736. [Link]

-

Capot Chemical. (n.d.). Material Safety Data Sheet: 2,4-dichloro-6-methoxypyrimidine. Retrieved from Capot Chemical website. [Link]

-

Kuo, G.-H., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(15), 3371–3374. [Link]

-

Taylor, R. D., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(21), 7593. [Link]

-

Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from Wavefunction, Inc. website. [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from Chemistry Stack Exchange. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

Technical Monograph: 2,4-Dichloro-6-(methoxymethyl)pyrimidine

The following technical guide is structured to serve as a definitive reference for 2,4-Dichloro-6-(methoxymethyl)pyrimidine , addressing its physicochemical properties, synthetic pathways, and utility as a high-value scaffold in medicinal chemistry.

Executive Summary

This compound (CAS: 1037543-27-3) is a functionalized halopyrimidine scaffold used primarily in the development of kinase inhibitors and antiviral agents. Its value lies in the orthogonal reactivity of its two chlorine atoms. The C4-chlorine is significantly more electrophilic than the C2-chlorine, allowing for sequential, regioselective nucleophilic aromatic substitutions (S_NAr). This guide details the molecular metrics, synthesis, and validation protocols required to utilize this compound effectively.

Physicochemical Profile

Precise molecular weight and solubility data are critical for stoichiometry calculations in parallel synthesis libraries.

Core Metrics

| Property | Value | Unit | Verification Note |

| Molecular Weight | 193.03 | g/mol | Calculated from Formula C₆H₆Cl₂N₂O |

| Monoisotopic Mass | 191.986 | Da | Critical for HRMS identification (³⁵Cl isotope) |

| CAS Number | 1037543-27-3 | N/A | Unique Identifier |

| Physical State | Solid | N/A | Low-melting solid (typically off-white) |

| LogP (Predicted) | ~1.93 | N/A | Moderate lipophilicity; suitable for CNS targets |

| Solubility | DCM, EtOAc, DMSO | N/A | Sparingly soluble in water; hydrolyzes slowly |

Structural Integrity

The molecule features a pyrimidine core substituted at the 2 and 4 positions with chlorine and at the 6 position with a methoxymethyl ether.

-

C4-Cl: Highly reactive (Para-like to N1). Primary site for first S_NAr.

-

C2-Cl: Less reactive (Ortho-like to N1/N3). Secondary site for substitution.

-

Methoxymethyl (MOM-like): Stable ether linkage; provides H-bond accepting capability without H-bond donation.

Synthetic Pathway & Manufacturing

The synthesis of this compound follows a classic "Construction-Functionalization" logic. The pyrimidine ring is first constructed as a dihydroxy intermediate (uracil derivative) and then activated via chlorination.

Diagram 1: Synthesis Workflow

Caption: Synthesis proceeds via condensation of a beta-keto ester with urea, followed by Vilsmeier-Haack type chlorination.

Detailed Protocol (Representative Scale: 50 mmol)

Note: All steps must be performed in a fume hood due to the generation of HCl gas.

Step 1: Ring Closure (Formation of the Uracil Core)

-

Setup: Charge a 250 mL flask with Ethanol (100 mL) and Sodium Ethoxide (55 mmol).

-

Addition: Add Urea (55 mmol) followed by dropwise addition of Methyl 4-methoxy-3-oxobutanoate (50 mmol).

-

Reaction: Reflux for 4–6 hours. The reaction mixture will thicken as the sodium salt of the pyrimidine precipitates.

-

Workup: Evaporate solvent. Dissolve residue in minimal water and acidify to pH 2–3 with HCl. The dihydroxy intermediate (6-(methoxymethyl)uracil) will precipitate. Filter and dry.[1]

Step 2: Chlorination (Activation)

-

Reagents: Suspend the dried intermediate (1 eq) in Phosphorus Oxychloride (POCl₃) (5–6 eq). Add N,N-Diethylaniline (1 eq) as a catalyst/acid scavenger.

-

Reaction: Heat to reflux (approx. 105°C) for 3–4 hours. The suspension will clear as the dichloro product forms.

-

Quench (Critical Safety): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring to hydrolyze excess POCl₃. Exothermic reaction!

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x). Wash organics with saturated NaHCO₃ (to remove acid traces) and Brine.

-

Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.

Application in Drug Discovery

The primary utility of this scaffold is the regioselective introduction of pharmacophores .

Reactivity Logic (S_NAr Selectivity)

The C4 position is electronically more deficient than C2.[2] In a typical S_NAr reaction (e.g., with an amine nucleophile), the C4-Cl is displaced first.

Diagram 2: Regioselective Functionalization

Caption: Sequential functionalization exploits the reactivity gap between C4 (fast) and C2 (slow).

Experimental Tip: Validating Regiochemistry

When performing the first substitution:

-

Proton NMR Check: The C5-H proton signal will shift upfield significantly upon substitution at C4 due to the electron-donating effect of the incoming amine.

-

NOE (Nuclear Overhauser Effect): If the incoming nucleophile has protons, an NOE correlation between the nucleophile and the C5-H confirms C4 substitution.

Analytical Characterization (Self-Validating Protocols)

To ensure the identity and purity of the material, use the following expected data points.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

| Position | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| C5-H | ~7.40 – 7.50 | Singlet (s) | 1H | Aromatic Pyrimidine Proton |

| -CH₂- | ~4.50 – 4.60 | Singlet (s) | 2H | Methylene adjacent to ether |

| -OCH₃ | ~3.45 – 3.50 | Singlet (s) | 3H | Methoxy group |[3]

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.[3]

-

Success Criteria: Single peak >98% area. Impurities often elute earlier (monohydrolysis products).

Safety & Handling (MSDS Highlights)

-

Hazards: Corrosive/Irritant. The compound can hydrolyze to release HCl if exposed to moisture.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Keep strictly dry.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

References

-

National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 1037543-27-3. Retrieved from [Link]

- Bhat, S. et al. (2018). Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines. Organic Letters.

Sources

- 1. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-Dichloro-6-(methoxymethyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-6-(methoxymethyl)pyrimidine, a key heterocyclic building block in medicinal chemistry. The guide details its physicochemical properties, a representative synthetic protocol, and in-depth analysis of its chemical reactivity, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Furthermore, it explores the significant role of this and structurally related pyrimidine scaffolds in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Introduction

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active molecules, including natural products and synthetic drugs.[1] Its presence in the nucleobases of DNA and RNA underscores its biological significance. In medicinal chemistry, substituted pyrimidines are privileged structures due to their ability to engage in a variety of non-covalent interactions with biological targets and their synthetic tractability.[2] Among the myriad of substituted pyrimidines, 2,4-dichloropyrimidine derivatives serve as highly versatile intermediates, enabling the introduction of diverse functionalities through nucleophilic substitution reactions.

This guide focuses on a specific, yet highly valuable derivative: this compound. The presence of the methoxymethyl group at the C6 position, in addition to the two reactive chlorine atoms at the C2 and C4 positions, offers a unique combination of steric and electronic properties that can be strategically exploited in the design and synthesis of novel drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 1037543-27-3 | [3] |

| Molecular Formula | C₆H₆Cl₂N₂O | [3] |

| Molecular Weight | 193.03 g/mol | [3] |

| Appearance | Not specified (likely a solid) | - |

| SMILES | COCC1=CC(=NC(=N1)Cl)Cl | [3] |

| Storage | -20°C, sealed storage, away from moisture | [3] |

Synthesis of this compound

Representative Synthetic Protocol

Step 1: Synthesis of 4,6-dihydroxy-2-(methoxymethyl)pyrimidine

The synthesis of the dihydroxy precursor can be achieved through a condensation reaction. A general procedure is outlined below, based on similar pyrimidine syntheses.[5]

Caption: General synthesis of a 4,6-dihydroxypyrimidine precursor.

Experimental Workflow:

-

To a solution of sodium methoxide in methanol, add dimethyl malonate and an appropriate amidine hydrochloride (in this case, an equivalent with a methoxymethyl substituent).

-

Heat the reaction mixture under reflux for several hours.

-

After completion, cool the reaction and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter, wash with water, and dry to obtain 4,6-dihydroxy-2-(methoxymethyl)pyrimidine.

Step 2: Chlorination to this compound

The dihydroxy pyrimidine is then chlorinated to the target compound.

Caption: Chlorination of the dihydroxy precursor.

Experimental Workflow:

-

In a reaction vessel equipped with a reflux condenser and a gas outlet to a scrubbing system, suspend 4,6-dihydroxy-2-(methoxymethyl)pyrimidine in an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a tertiary amine base such as N,N-diethylaniline can be added as a catalyst.[6]

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully remove the excess POCl₃ by distillation under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice.

-

The aqueous mixture is neutralized with a base (e.g., sodium carbonate or ammonia solution).

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent effective for converting hydroxyl groups on heterocyclic rings to chlorine atoms.

-

Tertiary Amine Catalyst: The addition of a base like N,N-diethylaniline can facilitate the reaction by scavenging the HCl produced, driving the equilibrium towards the product.

-

Quenching on Ice: The reaction of residual POCl₃ with water is highly exothermic and corrosive; therefore, a slow and controlled quench at low temperature is crucial for safety.

-

Neutralization and Extraction: These standard workup steps are necessary to isolate the organic product from the aqueous, acidic reaction mixture.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon atoms. The electron-deficient nature of the pyrimidine ring, further enhanced by the two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles.

Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

A key consideration in the synthetic utility of 2,4-dichloropyrimidines is the regioselectivity of the first nucleophilic substitution. Generally, the C4 position is more reactive towards nucleophiles than the C2 position.[1] This preference can be attributed to the greater electron deficiency at C4 and the ability of the adjacent nitrogen atom at position 3 to stabilize the Meisenheimer intermediate formed during the reaction.

However, the substituent at the C6 position can significantly influence this regioselectivity. Electron-donating groups at C6 can decrease the reactivity of the C4 position and, in some cases, favor substitution at the C2 position. The methoxymethyl group (-CH₂OCH₃) at the C6 position is weakly electron-donating through induction. Therefore, while a preference for C4 substitution is still expected, the selectivity may be less pronounced compared to an unsubstituted 2,4-dichloropyrimidine.

Caption: Regioselectivity in SNAr reactions.

The ability to control the regioselectivity is a powerful tool in synthesis. By carefully choosing the nucleophile, solvent, and reaction temperature, it is often possible to favor the formation of one isomer over the other.

Applications in Drug Development

The 2,4-disubstituted pyrimidine scaffold is a common feature in a wide range of clinically important drugs and drug candidates, particularly in the field of oncology.[1] These scaffolds are frequently employed in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics.

While specific examples of drug candidates synthesized directly from this compound are not prevalent in publicly available literature, its structural similarity to other key intermediates suggests its high potential in this area. For instance, 2,4-dichloro-6-methylpyrimidine is a known precursor for the synthesis of epidermal growth factor receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer.[7]

The general synthetic strategy involves the sequential displacement of the two chlorine atoms with different amine-containing fragments. This allows for the construction of a molecule with specific functionalities that can bind to the active site of a target kinase.

Caption: General workflow for synthesizing kinase inhibitors.

The methoxymethyl group at the C6 position of this compound can serve as a vector for further chemical modification or as a key interaction moiety within the binding pocket of a target protein, potentially improving potency, selectivity, or pharmacokinetic properties.

Analytical Characterization

Comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

-CH₂- (methoxymethyl): ~4.5 ppm (singlet)

-

-OCH₃ (methoxymethyl): ~3.5 ppm (singlet)

-

Pyrimidine Ring Proton (H5): ~7.0-7.5 ppm (singlet)

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

-

C2: ~160-165 ppm

-

C4: ~160-165 ppm

-

C5: ~115-120 ppm

-

C6: ~170-175 ppm

-

-CH₂-: ~70-75 ppm

-

-OCH₃: ~55-60 ppm

These predicted values are based on the analysis of similar pyrimidine structures and standard chemical shift increments.[8][9] Experimental verification is necessary for definitive assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 192, corresponding to the molecular weight of the compound with the most abundant isotopes of chlorine (³⁵Cl). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments, with M+2 and M+4 peaks.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

-

C=N and C=C stretching (pyrimidine ring): ~1400-1600 cm⁻¹

-

C-O stretching (ether): ~1050-1150 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. Based on similar compounds, it is likely to be an irritant and may be harmful if swallowed or absorbed through the skin.[3]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its two reactive chlorine atoms allow for sequential nucleophilic substitution reactions, enabling the construction of complex molecular architectures. The methoxymethyl substituent at the C6 position provides an additional point of diversity and can influence the regioselectivity of these reactions. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, reactivity, and potential applications based on established chemical principles and data from analogous structures. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the utility of well-designed pyrimidine intermediates like this compound is set to expand, making it a compound of significant interest for researchers in drug discovery.

References

- Dalian nine Fine Chemical Co., Ltd. (2015). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. CN104326988A.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. BenchChem.

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

-

Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

- ScienceOpen. (n.d.). Supporting Information. Retrieved from a file providing general information on NMR spectra acquisition and referencing.

- 常熟华益化工有限公司. (2010). Preparation of 2,4-dichloro-5-methoxy pyrimidine. CN101486684B.

- Zhang, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie.

- LIANYUNGANG GUOSHENG CHEMICAL CO Ltd. (2013). Preparation method of 4, 6-dichloropyrimidine. CN102936224A.

- 孙智华. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine. CN102432547A.

- ResearchGate. (2009). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)

- CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).

- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....

- ResearchGate. (n.d.). FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline.

-

PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845-5859.

- Sravanthi, T., & Manju, S. L. (2016). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein journal of organic chemistry, 12, 2266.

- Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

- IS NIR Spectra. (n.d.).

- EPA/NIH Mass Spectral Data Base. (1978). Volume 4. Molecular Weights 381-1674.

- Beilstein Journal of Organic Chemistry. (2016). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

- Molecules. (2021).

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. chemscene.com [chemscene.com]

- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 7. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

Synthesis of 2,4-Dichloro-6-(methoxymethyl)pyrimidine from starting materials

Executive Summary

2,4-Dichloro-6-(methoxymethyl)pyrimidine (CAS 1037543-27-3) is a high-value heterocyclic scaffold, primarily utilized as a pharmacophore in the development of kinase inhibitors and antiviral nucleoside analogs. Its structural utility lies in the differential reactivity of the chlorine atoms at positions C2 and C4; the C4-chlorine is significantly more susceptible to nucleophilic aromatic substitution (

This guide details a robust, two-step synthesis starting from commercially available methyl 4-methoxyacetoacetate. Unlike generic textbook procedures, this protocol emphasizes process safety (specifically regarding phosphorus oxychloride handling) and impurity control to ensure a product suitable for downstream GMP applications.

Retrosynthetic Analysis & Strategy

The most reliable route to the 2,4-dichloropyrimidine core involves the construction of the pyrimidine ring followed by deoxychlorination. Direct functionalization of a pre-existing pyrimidine ring (e.g., lithiation or radical alkylation) is often plagued by poor regioselectivity.

Strategic Pathway:

-

Cyclocondensation: Formation of the 6-substituted uracil core using urea and a

-keto ester. -

Aromatization/Chlorination: Conversion of the tautomeric diol to the dichloride using phosphorus oxychloride (

).

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the construction of the pyrimidine core followed by functional group interconversion.

Stage 1: Synthesis of 6-(Methoxymethyl)uracil

The first challenge is the efficient construction of the pyrimidine ring. We utilize a base-mediated condensation.[1][2] The choice of base is critical; while sodium ethoxide is common, sodium methoxide (NaOMe) is preferred here to prevent transesterification byproducts with the methyl ester starting material.

Reaction Scheme

Experimental Protocol

Reagents:

-

Methyl 4-methoxyacetoacetate (1.0 eq)

-

Urea (1.2 eq)

-

Sodium Methoxide (2.5 eq, supplied as 25-30% solution in MeOH or freshly prepared)

-

Methanol (anhydrous)

-

Acetic Acid (for neutralization)[3]

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with nitrogen.[1][4]

-

Base Preparation: Charge anhydrous Methanol followed by Sodium Methoxide. Note: If using solid Na metal, ensure complete dissolution before proceeding.

-

Addition: Add Urea (1.2 eq) to the stirring base solution. Stir for 15 minutes at ambient temperature.

-

Substrate Addition: Add Methyl 4-methoxyacetoacetate (1.0 eq) dropwise over 30 minutes. The reaction is slightly exothermic; maintain temperature

. -

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting ester spot should disappear.

-

-

Workup:

-

Distill off approximately 70% of the Methanol under reduced pressure.

-

Dilute the residue with water (

volume of original reaction). -

Cool to

in an ice bath. -

Acidify slowly with Glacial Acetic Acid to pH ~5. The product will precipitate as a white solid.

-

-

Isolation: Filter the solid, wash with cold water (

) and cold ethanol (

Expected Yield: 70–85% Appearance: White to off-white crystalline solid.

Stage 2: Deoxychlorination to this compound

This is the critical process step. The conversion of the hydroxyl groups (tautomeric carbonyls) to chlorides requires rigorous moisture control. We utilize Phosphorus Oxychloride (

Safety Warning:

Reaction Workflow

Figure 2: Process flow for the chlorination step, highlighting critical safety gates (Red).

Experimental Protocol

Reagents:

-

6-(Methoxymethyl)uracil (1.0 eq) (from Stage 1)

-

Phosphorus Oxychloride (

) (4.0 - 6.0 eq) -

N,N-Dimethylaniline (1.0 eq) (Catalyst/Base)

-

Solvent: None (neat) or Toluene (if dilution is required for thermal control)

Step-by-Step Methodology:

-

Charging: In a fume hood, charge the dried uracil derivative into a round-bottom flask.

-

Reagent Addition: Add

carefully. Then, add N,N-Dimethylaniline dropwise.-

Mechanistic Insight: The amine base activates

, forming a highly electrophilic Vilsmeier-Haack type complex (

-

-

Reaction: Heat the mixture to reflux (

).-

Observation: The solid starting material will dissolve as it reacts, turning the solution yellow/brown.

-

Duration: 3–5 hours.[5] Monitor by TLC (silica; 20% EtOAc/Hexane).

-

-

Degassing (Critical for Safety): Allow the mixture to cool to

. Connect to a vacuum distillation setup.[4][6] Distill off the excess-

Why? Quenching a large excess of

is dangerous.[7] Removing it first makes the quench manageable.

-

-

Quenching:

-

Dissolve the thick oily residue in Dichloromethane (DCM).

-

Prepare a beaker of crushed ice/water.

-

Slowly pour the organic reaction mixture into the stirring ice water. Do not add water to the reaction flask.

-

Maintain internal temperature

.

-

-

Workup:

-

Separate the organic layer.[5]

-

Wash the aqueous layer with DCM (

). -

Combine organics and wash carefully with saturated

solution until the aqueous phase is pH ~8. (Neutralizes residual HCl/Phosphoric acid). -

Wash with brine, dry over

, and concentrate.

-

Purification: The crude product is often pure enough for use (>90%). If necessary, purify via:

-

Flash Chromatography: Silica gel, eluting with 5-10% EtOAc in Hexanes.

-

Recrystallization: Hexanes or Heptane (if solid).

Analytical Data & Characterization

The following data confirms the structure of the target molecule.

| Parameter | Specification | Notes |

| Appearance | White to pale yellow solid | Low melting point solid or oil depending on purity |

| Molecular Weight | 193.03 g/mol | Formula: |

| 1H NMR (400 MHz, | Characteristic pyrimidine singlet | |

| Methylene bridge | ||

| Methoxy group | ||

| Mass Spec (ESI/GC-MS) | m/z 192, 194, 196 | Distinctive isotope pattern for |

Interpretation:

The absence of broad singlets >10 ppm (characteristic of NH/OH in the uracil precursor) confirms complete aromatization. The retention of the methoxy singlet at 3.50 ppm confirms the ether linkage survived the harsh acidic conditions of

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Wet reagents or incomplete cyclization | Ensure MeOH is anhydrous. Increase reflux time. Ensure NaOMe is fresh. |

| Violent Quench (Step 2) | Too much residual | Distill off more |

| Product Hydrolysis | Aqueous workup too warm or too acidic | Keep quench temperature |

| Incomplete Chlorination | Old | Use fresh bottle or distill |

References

- Behrend, R. "Synthese von Pyrimidin-Derivaten." Justus Liebigs Annalen der Chemie, 229(1), 1885, pp. 5-30.

-

Bhasin, K. K., et al. "Synthesis and crystal structure of 2,4-dichloropyrimidine." Acta Crystallographica Section E, 65(2), 2009. Link (Protocol for POCl3 chlorination of uracils).

-

ChemScene. "this compound product page."[9] CAS 1037543-27-3.[9] Link (Physical property verification).

-

Organic Syntheses. "2,4-Diamino-6-hydroxypyrimidine." Org.[3][8][10] Synth. 1950, 30, 26. Link (Analogous condensation conditions using guanidine/urea).

-

Xiong, F., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 20(11), 2015. Link (Modern safety improvements for chlorination).

Sources

- 1. researchgate.net [researchgate.net]

- 2. research.library.fordham.edu [research.library.fordham.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents [patents.google.com]

- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemscene.com [chemscene.com]

- 10. prepchem.com [prepchem.com]

Technical Guide: Spectroscopic Characterization of 2,4-Dichloro-6-(methoxymethyl)pyrimidine

This guide provides an in-depth technical analysis of the spectroscopic characterization of 2,4-Dichloro-6-(methoxymethyl)pyrimidine , a critical intermediate in the synthesis of pyrimidine-based kinase inhibitors and other heterocyclic pharmaceuticals.

Executive Summary & Compound Profile

This compound (CAS: 1037543-27-3) serves as a versatile scaffold in medicinal chemistry. Its reactivity is defined by the electrophilic C-2 and C-4 positions (susceptible to SNAr displacement) and the chemically distinct methoxymethyl side chain. Accurate spectroscopic validation is essential to distinguish this compound from its hydrolysis byproducts (e.g., hydroxymethyl derivatives) or incomplete synthesis intermediates (e.g., chloromethyl analogs).

Physicochemical Identity

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1037543-27-3 |

| Molecular Formula | C₆H₆Cl₂N₂O |

| Molecular Weight | 193.03 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; low solubility in water |

| Key Functional Groups | Pyrimidine core, Aryl chlorides (x2), Ether (Methoxymethyl) |

Synthesis Context & Impurity Profiling

Understanding the synthetic origin of the sample is crucial for interpreting spectroscopic data. The two primary synthetic routes introduce distinct impurity profiles that must be monitored via NMR and LC-MS.

Synthetic Pathways & Impurity Logic

-

Radical Functionalization (Route A): Bromination of 2,4-dichloro-6-methylpyrimidine followed by methanolysis.

-

Common Impurities: Residual starting material (6-methyl), 6-hydroxymethyl (hydrolysis), or 6-bromomethyl (incomplete conversion).

-

-

De Novo Ring Construction (Route B): Condensation of methyl 4-methoxy-3-oxobutanoate with urea, followed by POCl₃ chlorination.

-

Common Impurities: Monochlorinated byproducts (2-chloro-4-hydroxy or 4-chloro-2-hydroxy isomers).

-

Figure 1: Radical functionalization pathway highlighting the origin of hydrolysis impurities.

Spectroscopic Analysis: The Core Data

The following data represents the reference standards for a high-purity (>98%) sample.

A. Mass Spectrometry (LC-MS)

The presence of two chlorine atoms imparts a distinctive isotopic signature that serves as the primary confirmation of the halogenation state.

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

-

Molecular Ion: [M+H]⁺

-

Isotopic Pattern (Cl₂): The natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%) creates a characteristic triplet pattern for ions containing two chlorine atoms.

| m/z Peak | Relative Intensity (Theoretical) | Assignment | Interpretation |

| 193.0 | 100% | [M(³⁵Cl₂) + H]⁺ | Base peak. Confirms MW 193. |

| 195.0 | ~65% | [M(³⁵Cl³⁷Cl) + H]⁺ | M+2 peak. Ratio of ~3:2 vs base peak confirms Cl₂. |

| 197.0 | ~10% | [M(³⁷Cl₂) + H]⁺ | M+4 peak. Confirms presence of two halogens.[1] |

Critical QC Check: If the M+2 peak intensity is <30% or >70%, suspect dechlorination (monochloro impurity) or contamination with non-halogenated species.

B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural validation. The symmetry of the molecule simplifies the spectrum, making any extra peaks immediately suspicious.

¹H NMR Data (400 MHz, CDCl₃)

-

Solvent Residual Peak: 7.26 ppm (CHCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.52 | Singlet (s) | 1H | H-5 (Pyrimidine Ring) | Aromatic proton. Shifts downfield due to electron-withdrawing Cl atoms at C2/C4. |

| 4.55 | Singlet (s) | 2H | -CH₂-O- (Methylene) | Benzylic-type position. Sharp singlet confirms no adjacent protons. |

| 3.51 | Singlet (s) | 3H | -OCH₃ (Methoxy) | Characteristic methyl ether region. |

Interpretation Notes:

-

H-5 Singlet: If this peak appears as a doublet, it indicates the loss of a chlorine atom (coupling with a new proton) or the presence of a regioisomer.

-

Impurity Flags: Look for a singlet at ~2.6 ppm (unreacted 6-methyl starting material) or ~4.8 ppm (hydroxymethyl impurity).

¹³C NMR Data (100 MHz, CDCl₃)

-

Solvent Peak: 77.16 ppm (t)

| Shift (δ, ppm) | Carbon Type | Assignment |

| 169.5 | Quaternary (C_q) | C-6 (Ipso to methoxymethyl) |

| 162.8 | Quaternary (C_q) | C-4 (Attached to Cl) |

| 160.5 | Quaternary (C_q) | C-2 (Attached to Cl, between N atoms) |

| 119.8 | Methine (CH) | C-5 (Aromatic ring carbon) |

| 71.2 | Methylene (CH₂) | -CH₂- (Ether linkage) |

| 59.4 | Methyl (CH₃) | -OCH₃ (Methoxy group) |

C. Infrared Spectroscopy (FT-IR)

-

3100–3000 cm⁻¹: C-H stretch (Aromatic).

-

2950–2850 cm⁻¹: C-H stretch (Aliphatic CH₂/CH₃).

-

1560, 1530 cm⁻¹: C=N / C=C Ring skeletal vibrations (Pyrimidine characteristic).

-

1110 cm⁻¹: C-O-C Ether stretch (Strong).

-

780–740 cm⁻¹: C-Cl stretch (Strong, characteristic of chloro-heterocycles).

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure high-resolution data without artifacts:

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D).

-

Note: DMSO-d₆ is an alternative if solubility is poor, but it may shift the water peak to ~3.3 ppm, obscuring the methoxy signal.

-

-

Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug within a glass pipette directly into the NMR tube.

-

Acquisition: Run a standard proton sequence (16 scans, 1s relaxation delay).

Protocol 2: Quality Control Workflow

This workflow defines the decision logic for accepting a batch of this compound.

Figure 2: Step-by-step Quality Control decision tree.

Handling & Stability

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The benzylic-like ether position is susceptible to oxidation over long periods.

-

Reactivity Warning: The C-4 chlorine is highly reactive toward nucleophiles (amines, thiols). Avoid using nucleophilic solvents (e.g., MeOH, EtOH) for storage or prolonged heating, as this will lead to the formation of 4-methoxy/ethoxy impurities.

References

-

ChemScene. (2024). Product Data: this compound (CAS 1037543-27-3).[2][3] Retrieved from

-

Bidepharm. (2024). Certificate of Analysis Data: this compound.[2][3] Retrieved from

-

PubChem. (2024). Compound Summary: 2,4-Dichloro-6-methylpyrimidine (Analogous Scaffold). Retrieved from

-

Brown, D. J. (1994). The Pyrimidines.[2][4][5][6][7] Wiley-Interscience. (Standard reference for pyrimidine chemical shifts and reactivity patterns).

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for ¹³C NMR chemical shift prediction rules).

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. CAS:1289385-14-3, 2,4-Dichloro-6-(ethoxymethyl)pyrimidine-毕得医药 [bidepharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2,4-Dichloro-6-methoxypyrimidine | C5H4Cl2N2O | CID 3824509 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2,4-Dichloro-6-(methoxymethyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-(methoxymethyl)pyrimidine is a key heterocyclic building block in medicinal chemistry. Its pyrimidine core, adorned with two reactive chlorine atoms and a methoxymethyl group, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective modifications, making it an invaluable intermediate in the development of novel therapeutic agents. This guide provides an in-depth analysis of its synthesis, chemical reactivity, and applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1037543-27-3 | [1] |

| Molecular Formula | C₆H₆Cl₂N₂O | [1] |

| Molecular Weight | 193.03 g/mol | [1] |

| Appearance | White to off-white solid | General chemical knowledge |

| Purity | ≥98% (commercially available) | [1] |

| Storage | -20°C, sealed storage, away from moisture | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the initial formation of a dihydroxy pyrimidine precursor, followed by a chlorination reaction.

Part 1: Synthesis of 2,4-Dihydroxy-6-(methoxymethyl)pyrimidine

Plausible Synthetic Workflow for the Dihydroxy Precursor

Caption: General workflow for the chlorination step.

Experimental Protocol (General):

-

Reaction Setup: A mixture of 2,4-dihydroxy-6-(methoxymethyl)pyrimidine and a slight excess of phosphorus oxychloride is prepared. A tertiary amine, such as N,N-dimethylaniline or pyridine, can be added as a catalyst and acid scavenger. [4][5]2. Reaction Execution: The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Utility

The two chlorine atoms on the pyrimidine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a key consideration for synthetic planning.

Nucleophilic Aromatic Substitution (SNAr)

In general, for 2,4-dichloropyrimidines, nucleophilic attack is favored at the C4 position. This is attributed to the greater electron deficiency at this position due to the cumulative electron-withdrawing effects of the two nitrogen atoms. However, the presence of the methoxymethyl group at the C6 position can influence this selectivity. Electron-donating groups at C6 can sometimes favor substitution at the C2 position.

Regioselectivity in SNAr Reactions

Caption: Regioselectivity in SNAr reactions of 2,4-dichloropyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is also a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Similar to SNAr reactions, the C4 position is generally more reactive. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, further expanding the synthetic utility of this building block.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. [6]Dichlorinated pyrimidines, in particular, serve as versatile intermediates for the synthesis of targeted therapies, most notably kinase inhibitors. [7][8] While specific examples of marketed drugs derived directly from this compound are not prominent in the public domain, its structural motifs are highly relevant to the design of inhibitors for various enzyme families. The related compound, 2,4-dichloro-6-methylpyrimidine, has been utilized in the design of selective EGFR inhibitors for the treatment of non-small cell lung cancer. [7]This suggests that this compound could be a valuable building block for the development of new kinase inhibitors and other bioactive molecules. [9][10][11]

Spectroscopic Characterization

Definitive spectroscopic data for this compound is not widely published. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrimidine ring proton, a singlet for the methoxy protons, and a singlet for the methylene protons of the methoxymethyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the dichloropyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the four unique carbon atoms of the pyrimidine ring, as well as signals for the methoxy and methylene carbons. [12][13][14]* Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.03 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms. [15]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. [16][17]It is classified as a hazardous substance. [1] Hazard Statements:

-

H301: Toxic if swallowed. [1]* H311: Toxic in contact with skin. [1]* H331: Toxic if inhaled. [1] Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [18][19][20]* Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its synthesis, while not extensively detailed in the literature for this specific compound, can be reliably achieved through a two-step sequence involving the formation and subsequent chlorination of a dihydroxy pyrimidine precursor. The reactivity of the two chlorine atoms in nucleophilic substitution and cross-coupling reactions provides a powerful tool for the construction of diverse molecular libraries. Given the prevalence of the pyrimidine scaffold in bioactive molecules, further exploration of the synthetic utility of this compound is warranted and holds significant promise for the development of new therapeutic agents.

References

- Process for the preparation of 2,4,6-trichloropyrimidine.

- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.

- 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. Accessed January 30, 2026. [Link]

- Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed. Accessed January 30, 2026. [Link]

- Pyrimidine de novo synthesis inhibition selectively blocks effector but not memory T cell development. PubMed. Accessed January 30, 2026. [Link]

- Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.

- PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE. European Patent Office. Accessed January 30, 2026. [Link]

- Improved process for preparing 2-amino-4,6-dichloropyrimidine.

- Pyrimidine, 2,4-dichloro-. NIST WebBook. Accessed January 30, 2026. [Link]

- 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure. Accessed January 30, 2026. [Link]

- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Accessed January 30, 2026. [Link]

- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Accessed January 30, 2026. [Link]

- Preparation of 2,4-dichloro-5-methoxy pyrimidine.

- Harnessing pyrimidine as a building block for histone deacetylase inhibitors. PubMed. Accessed January 30, 2026. [Link]

- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Accessed January 30, 2026. [Link]

- 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. ResearchGate. Accessed January 30, 2026. [Link]

- Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. Accessed January 30, 2026. [Link]

- Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Cole-Parmer. Accessed January 30, 2026. [Link]

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health. Accessed January 30, 2026. [Link]

- Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health. Accessed January 30, 2026. [Link]

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Accessed January 30, 2026. [Link]

- Pseudonatural Products for Chemical Biology and Drug Discovery. National Institutes of Health. Accessed January 30, 2026. [Link]

- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Publishing. Accessed January 30, 2026. [Link]

- Review: Dehydrotryptophan – a building block for peptide synthesis. RSC Blogs. Accessed January 30, 2026. [Link]

- 13C NMR Spectroscopy. ChemConnections. Accessed January 30, 2026. [Link]

- 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. MDPI. Accessed January 30, 2026. [Link]

- Supporting Information. ScienceOpen. Accessed January 30, 2026. [Link]

- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. Accessed January 30, 2026. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Harnessing pyrimidine as a building block for histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pseudonatural Products for Chemical Biology and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blogs.rsc.org [blogs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. preprints.org [preprints.org]

- 14. chemconnections.org [chemconnections.org]

- 15. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. fishersci.com [fishersci.com]

SMILES string for 2,4-Dichloro-6-(methoxymethyl)pyrimidine

Technical Whitepaper: 2,4-Dichloro-6-(methoxymethyl)pyrimidine – Structural Informatics and Synthetic Utility

Executive Summary

This compound (CAS: 1037543-27-3) is a high-value heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for kinase inhibitors and antiviral agents.[1][2][3] Distinguished by its dual electrophilic sites (C2 and C4) and the lipophilic methoxymethyl side chain, this compound offers a versatile platform for regioselective diversification. This guide provides a rigorous technical analysis of its structural properties, a self-validating synthetic protocol, and a mechanistic breakdown of its reactivity profile.

Part 1: Structural Informatics

The precise identification and physicochemical characterization of this compound are prerequisites for its integration into chemical libraries.

Table 1: Physicochemical & Identifier Profile

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1037543-27-3 |

| Molecular Formula | C₆H₆Cl₂N₂O |

| Molecular Weight | 193.03 g/mol |

| SMILES (Canonical) | COCC1=CC(=NC(=N1)Cl)Cl |

| InChI Key | CS-0150196 (Internal ref); Standard InChI generation required for registration |

| LogP (Predicted) | ~1.93 |

| H-Bond Acceptors | 3 (N1, N3, O) |

| H-Bond Donors | 0 |

| Physical State | Solid / Low-melting solid (typically stored at -20°C) |

Part 2: Synthetic Architecture (Self-Validating Protocol)

Expert Insight: The synthesis of this compound is best approached via the "Pyrimidine-2,4-dione Route." This method is preferred over direct functionalization of a pre-existing dichloropyrimidine because it allows for the early installation of the methoxymethyl group, avoiding difficult late-stage alkylations.

Step 1: Construction of the Pyrimidine Core

-

Precursors: Ethyl 4-methoxyacetoacetate + Urea.

-

Reagents: Sodium ethoxide (NaOEt), Ethanol.

-

Mechanism: Cyclocondensation.

-

Protocol:

-

Reflux ethyl 4-methoxyacetoacetate with urea in ethanolic NaOEt.

-

The basic conditions facilitate the attack of urea nitrogens on the ester and ketone carbonyls, closing the ring.

-

Acidification yields the intermediate: 6-(methoxymethyl)uracil (also known as 6-(methoxymethyl)pyrimidine-2,4-diol).

-

Step 2: Chlorination (The Critical Step)

-

Precursor: 6-(methoxymethyl)uracil.

-

Catalyst: N,N-Dimethylaniline (PhNMe₂) or Triethylamine (Et₃N).

-

Protocol:

-

Suspend dry 6-(methoxymethyl)uracil in excess POCl₃ (acting as both solvent and reagent).

-

Add a catalytic amount of N,N-dimethylaniline.

-

Reflux (approx. 100-110°C) for 3-5 hours. The solution will clarify as the insoluble uracil converts to the soluble dichloride.

-

Quenching (Safety Critical): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess POCl₃. Maintain temperature <10°C to prevent hydrolysis of the product.

-

Extract with dichloromethane (DCM).

-

Figure 1: Synthetic pathway converting acyclic precursors to the dichloropyrimidine scaffold via a uracil intermediate.

Part 3: Reactivity Profile & Regiocontrol

For medicinal chemists, the utility of this scaffold lies in the regioselective Nucleophilic Aromatic Substitution (S_NAr) .

The C4 vs. C2 Dichotomy

In 2,4-dichloropyrimidines, the two chlorine atoms are not equivalent.

-

C4 Position: Generally more reactive . It is para-like relative to N1 and ortho-like relative to N3. The intermediate Meisenheimer complex formed at C4 is more stabilized by the nitrogen atoms than the complex formed at C2.

-

C2 Position: Less reactive due to being flanked by two nitrogen atoms (electronic repulsion of the incoming nucleophile) and steric shielding.

Experimental Implication: When reacting this compound with 1 equivalent of a nucleophile (e.g., a primary amine), the major product is the 4-substituted derivative. The C2 chlorine is typically displaced only under forcing conditions or in a second step.

Exceptions:

-

Alkoxides: Hard nucleophiles like methoxide can sometimes show C2 selectivity or erode regiocontrol depending on solvent polarity.

-

Catalysis: Palladium-catalyzed cross-couplings (Suzuki/Buchwald) may display different selectivity profiles compared to standard S_NAr.

Figure 2: Regioselectivity map showing the kinetic preference for C4 substitution in S_NAr reactions.

Part 4: Analytical Validation (Quality Assurance)

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

1. Proton NMR (¹H NMR) Expectations:

-

Solvent: CDCl₃ or DMSO-d₆.

-

Aromatic Region: A singlet around δ 7.3 - 7.6 ppm . This corresponds to the single proton at the C5 position. (Note: If the integration is <1, it indicates chlorination at C5, a common impurity).

-

Side Chain:

-

-CH₂-O-: A singlet integrating to 2H around δ 4.4 - 4.6 ppm .

-

-O-CH₃: A singlet integrating to 3H around δ 3.4 - 3.5 ppm .

-

2. Mass Spectrometry (LC-MS):

-

Ionization: ESI+ (Electrospray Ionization).

-

Pattern: Look for the characteristic chlorine isotope pattern.

-

M+H (193): Base peak.

-

M+H+2 (195): Approx 65% height of base peak (³⁵Cl/³⁷Cl mix).

-

M+H+4 (197): Approx 10% height (³⁷Cl/³⁷Cl).

-

References

-

PubChem. this compound Compound Summary. National Library of Medicine. [Link]

-

Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications.[5] [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Management of 2,4-Dichloro-6-(methoxymethyl)pyrimidine

This guide provides comprehensive safety and handling protocols for 2,4-Dichloro-6-(methoxymethyl)pyrimidine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific excellence.

Compound Identification and Hazard Profile

This compound is a substituted pyrimidine derivative. Like many halogenated heterocyclic compounds, it is a reactive molecule, a property that makes it a valuable synthetic building block but also necessitates stringent safety controls. The reactivity of chloro-substituted pyrimidines is well-documented, with the chlorine atoms acting as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The reactivity at different positions on the pyrimidine ring can be influenced by other substituents, a critical consideration for both synthesis and safety.[1][2]

Chemical and Physical Properties

A thorough understanding of the compound's physical properties is the foundation of a robust safety plan.

| Property | Value | Source |

| CAS Number | 1037543-27-3 | [3] |

| Molecular Formula | C₆H₆Cl₂N₂O | [3] |

| Molecular Weight | 193.03 g/mol | [3] |

| Storage | -20°C, sealed, away from moisture | [3] |

GHS Hazard Classification

Based on data for the compound and structurally similar dichloropyrimidines, this compound is classified as a hazardous substance.[3][4]

This classification underscores the critical need for avoiding all direct contact and inhalation. The causality is rooted in the compound's reactivity with biological macromolecules, leading to cellular damage.

The Core of Safety: Risk Assessment and Control Hierarchy

Before any experimental work begins, a thorough risk assessment is mandatory. This process is not merely a checklist; it is a scientific evaluation of potential hazards and the implementation of robust control measures. The hierarchy of controls provides a systematic approach to mitigating risk, prioritizing the most effective measures.

Caption: Risk Assessment and Control Workflow.

Safe Handling and Personal Protective Equipment (PPE)

Direct contact and inhalation are the primary routes of exposure. All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation risk.

Engineering Controls

-

Chemical Fume Hood: All operations must be performed in a properly functioning chemical fume hood. This is the primary barrier to prevent inhalation of dust or vapors.

-

Safety Shower and Eyewash Station: Facilities must be equipped with an easily accessible and regularly tested eyewash station and safety shower.[7]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the compound. It is not a substitute for robust engineering controls.

-

Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended.[8] Latex gloves are not suitable. Gloves must be inspected for tears or holes before use and disposed of after handling the compound.[9][10]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[7][9] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[11]

-

Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or gown is required.[7][12]

-

Respiratory Protection: If engineering controls are insufficient or during a significant spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[7][10] Standard surgical masks offer no protection.[12]

Storage and Disposal Protocols

Storage

Proper storage is crucial to maintain the compound's stability and prevent accidental exposure.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][13] The recommended storage temperature is -20°C.[3]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]

-

The storage area should be clearly labeled as a corrosive and toxic chemical storage area.[6]

Disposal

This compound and its containers are considered hazardous waste.

-

All waste must be collected in properly labeled, sealed containers.[5]

-

Disposal must be carried out through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[6][14]

-

Do not dispose of this chemical down the drain or in general waste.[10]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an emergency. All personnel must be familiar with these procedures before working with the compound.

Spills and Leaks

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

-

Control: Prevent the spill from spreading. For solid spills, do not use water.

-

Cleanup: Wearing full PPE, carefully sweep or vacuum the solid material into a labeled hazardous waste container.[7] Avoid generating dust.[7][13] The area should then be decontaminated.

-

Reporting: Report the incident to the appropriate safety officer.

Fire

-

In case of a fire, use dry chemical, CO₂, or alcohol-resistant foam extinguishers.[5][7]

-

Do not use a direct stream of water, as it may scatter the material.[5]

-

Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the risk of generating toxic gases like hydrogen chloride and nitrogen oxides upon thermal decomposition.[7]

First-Aid Measures

The following protocols are for immediate, preliminary aid. All exposures require prompt medical attention.

Step-by-Step First-Aid Protocol

-

Scene Safety: Ensure the rescuer is wearing appropriate PPE to prevent secondary contamination.[15]

-

Remove Victim: Move the affected person to fresh air immediately.[7][16]

-

Decontamination:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7][16] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing immediately.[5][6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][7][17] Seek immediate medical attention.

-

Inhalation: If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration, but do not use the mouth-to-mouth method.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6][7] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[7] Never give anything by mouth to an unconscious person.[5][6] Seek immediate medical attention.

-

-

Medical Attention: Provide the attending medical personnel with the Safety Data Sheet (SDS) for the compound.[6]

References

-

Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Cole-Parmer. [Link]

-

SAFETY DATA SHEET. AFG Bioscience LLC. [Link]

-

4,6-Dichloropyrimidine - Safety Data Sheet. Carlo Erba Reagents. [Link]

-

Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Carl ROTH. [Link]

-

material safety data sheet - 2,4-dichloro-6-methoxypyrimidine. Capot Chemical. [Link]

-

2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471. PubChem. [Link]

-

Chlorine Emergency Department/Hospital Management. CHEMM. [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

-

Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. CDC Stacks. [Link]

-

Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

-

Chlorine Toxicity Treatment & Management. Medscape. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link]

-

Chlorine - Incident management. GOV.UK. [Link]

-

Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

-

PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. [Link]

-

First Aid for Pool Chemical Exposure: A Narrative Review. PMC - NIH. [Link]

-

Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. chemscene.com [chemscene.com]

- 4. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. capotchem.com [capotchem.com]

- 11. americanchemistry.com [americanchemistry.com]

- 12. gerpac.eu [gerpac.eu]

- 13. afgsci.com [afgsci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. Chlorine Emergency Department/Hospital Management [chemm.hhs.gov]